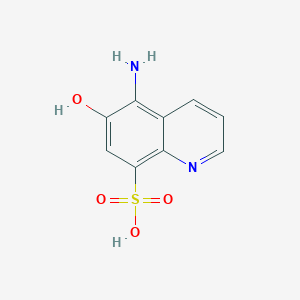

5-Amino-6-hydroxyquinoline-8-sulfonic acid

Description

Overview of Substituted Quinoline (B57606) Scaffolds in Advanced Chemical Research

Quinoline, a bicyclic heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. chem960.com This structural motif is considered a "privileged scaffold" in medicinal chemistry and materials science due to its remarkable versatility. The quinoline ring system is amenable to a wide range of chemical modifications, including electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups at multiple positions. chem960.com This synthetic accessibility enables the fine-tuning of the molecule's electronic, steric, and physicochemical properties.

Substituted quinoline derivatives are central to numerous areas of advanced chemical research. Their applications are diverse, ranging from the development of pharmaceuticals to the design of functional materials. molaid.comabichem.com In medicinal chemistry, quinoline-based compounds have demonstrated a broad spectrum of biological activities. molaid.com The ability of the quinoline scaffold to serve as a versatile pharmacophore has led to its incorporation into numerous clinically significant molecules.

Furthermore, the functionalization of the quinoline ring is a key strategy in modern synthetic chemistry for expanding chemical space and enhancing the pharmacological profiles of derivatives. bldpharm.com Researchers can unlock novel pathways for synthesizing compounds with improved efficacy and target selectivity by carefully choosing catalysts and reaction conditions. bldpharm.com The ongoing exploration of quinoline chemistry continues to yield novel compounds with significant potential in various scientific and technological fields.

Significance of Amino, Hydroxyl, and Sulfonic Acid Functionalities in Heterocyclic Systems

The specific properties of 5-Amino-6-hydroxyquinoline-8-sulfonic acid are dictated by the interplay of its three key functional groups: an amino (-NH₂), a hydroxyl (-OH), and a sulfonic acid (-SO₃H) group, all attached to the quinoline core.

The hydroxyl group , particularly at the C8 position (peri to the ring nitrogen), is a defining feature of 8-hydroxyquinoline (B1678124) and its derivatives. This arrangement creates a powerful bidentate chelating site for metal ions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can coordinate with a metal ion, forming stable chelate complexes. This chelating ability is fundamental to many of the applications of 8-hydroxyquinolines.

The amino group (-NH₂) is a strong electron-donating group that can significantly modulate the electronic properties of the aromatic system. Its introduction into the quinoline ring can influence the molecule's reactivity, basicity, and its potential as a ligand. For instance, in 5-amino-8-hydroxyquinoline, the amino group can enhance the electron density of the ring system and participate in hydrogen bonding, which can be crucial for its biological interactions. nih.gov

The sulfonic acid group (-SO₃H) is a strong acid and is highly polar. Its primary role when attached to a heterocyclic system is to increase water solubility. mdpi.com Many organic molecules, including complex heterocyclic compounds, have poor solubility in aqueous media, which can limit their application in biological systems or as analytical reagents. The introduction of a sulfonic acid group can overcome this limitation without necessarily diminishing the core functionality of the molecule, such as its chelating ability. mdpi.com For example, 8-hydroxyquinoline-5-sulfonic acid is often used as a water-soluble alternative to 8-hydroxyquinoline in analytical chemistry and for studying biological systems. nih.govacs.org

The combination of these three functional groups on a single quinoline scaffold results in a multifunctional molecule with a unique set of properties.

Rationale for Academic Investigation of this compound as a Model Compound

While extensive research on this compound is not widely published, its structure presents a compelling case for its investigation as a model compound in several areas of chemical research. The rationale for its academic study is built upon the synergistic effects of its constituent functional groups.

The primary interest in this molecule likely stems from its potential as a highly specific and water-soluble chelating agent. The 8-hydroxyquinoline moiety provides a robust metal-binding site. The presence of the amino group at the C5 position and the sulfonic acid group at the C8 position would be expected to modulate the electronic properties of the chelating site, potentially altering its affinity and selectivity for different metal ions compared to simpler derivatives like 8-hydroxyquinoline or 8-hydroxyquinoline-5-sulfonic acid.

Furthermore, the sulfonic acid group imparts high water solubility, making the compound suitable for studies in aqueous environments, which is particularly relevant for biological and environmental chemistry applications. This is a significant advantage over many other chelating agents that are only soluble in organic solvents. mdpi.com

The academic investigation of this compound could therefore focus on:

Coordination Chemistry: Studying the formation, stability, and structure of its metal complexes. The combined electronic effects of the amino and sulfonate groups could lead to unique coordination behavior.

Analytical Chemistry: Exploring its use as a fluorescent sensor or colorimetric reagent for the detection of specific metal ions in aqueous solutions. The functional groups can influence the photophysical properties of the molecule and its metal complexes. acs.org

Materials Science: Investigating its potential as a building block for functional polymers or metal-organic frameworks (MOFs) with tailored properties for catalysis or separation.

Biological Systems: Examining its potential as a modulator of metal-dependent biological processes, leveraging the known biological activities of quinoline derivatives. nih.govnih.gov

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 855765-74-1 | abichem.combldpharm.com |

| Molecular Formula | C₉H₈N₂O₄S | chem960.combldpharm.com |

| Molecular Weight | 240.24 g/mol | molaid.combldpharm.com |

Properties of Related Quinoline Derivatives

| Compound | Key Properties | Relevance |

| 5-Amino-8-hydroxyquinoline | Possesses antiproliferative, antibacterial, and antifungal activity; acts as a chelating agent. nih.gov | Demonstrates the biological significance of the amino and hydroxyl groups in this arrangement. |

| 8-Hydroxyquinoline-5-sulfonic acid | Water-soluble chelating agent; used as a model drug and in analytical chemistry for metal ion detection. nih.govacs.org | Highlights the role of the sulfonic acid group in conferring water solubility while retaining chelating function. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

855765-74-1 |

|---|---|

Molecular Formula |

C9H8N2O4S |

Molecular Weight |

240.24 g/mol |

IUPAC Name |

5-amino-6-hydroxyquinoline-8-sulfonic acid |

InChI |

InChI=1S/C9H8N2O4S/c10-8-5-2-1-3-11-9(5)7(4-6(8)12)16(13,14)15/h1-4,12H,10H2,(H,13,14,15) |

InChI Key |

NIDBHMGXRNEAOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CC(=C2N=C1)S(=O)(=O)O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for the Preparation of 5-Amino-6-hydroxyquinoline-8-sulfonic Acid

Linear Synthesis:

Convergent Synthesis:

The successful synthesis of this compound hinges on the ability to introduce the amino, hydroxyl, and sulfonic acid groups at the desired positions with high selectivity.

The introduction of an amino group at the C-5 position of a quinoline (B57606) ring can be achieved through several methods. One common approach is the nitration of the quinoline ring followed by reduction of the nitro group. The regioselectivity of nitration is highly dependent on the reaction conditions and the existing substituents on the ring. For 8-substituted quinolines, remote C-H amination can be a powerful tool. For instance, copper-catalyzed C-H amination of 8-amidoquinolines with azodicarboxylates has been shown to proceed with perfect C5-regioselectivity, providing amino-substituted 8-aminoquinolines in high yields researchgate.net. Another approach involves the Hartwig-Buchwald amination of a halogenated quinoline precursor, such as 5-bromoquinoline, which can be an effective method for introducing an amino group.

A general and efficient method for the 2-amination of pyridines and quinolines has been developed via their N-oxide intermediates. This one-pot transformation uses Ts2O-tBuNH2 followed by in situ deprotection with TFA, proceeding in high yields with excellent regioselectivity organic-chemistry.org. While this method targets the C-2 position, it highlights the utility of N-oxide activation for amination reactions on the quinoline scaffold.

Direct hydroxylation of the quinoline ring at the C-6 position can be challenging. Often, this is achieved by constructing the quinoline ring from a precursor that already contains a hydroxyl group or a methoxy group at the corresponding position, which can later be demethylated. For instance, the Skraup synthesis, a classic method for quinoline synthesis, can utilize a substituted aniline, such as p-anisidine, to yield a 6-methoxyquinoline, which can then be converted to the 6-hydroxy derivative.

Recent advancements have explored direct C-H hydroxylation methods. A photochemical approach for the direct hydroxyalkylation of quinolines has been reported, which proceeds via a radical pathway nih.gov. While this introduces a hydroxyalkyl group, it demonstrates the potential for direct functionalization of the quinoline ring. Another innovative approach involves the meta-selective hydroxylation of quinolines through dearomatized intermediates, which could potentially be adapted for hydroxylation at the C-6 position depending on the substitution pattern of the starting material researchgate.net.

Sulfonation of the quinoline ring typically occurs on the benzene (B151609) ring. The sulfonation of quinoline with oleum at elevated temperatures is known to produce quinoline-8-sulfonic acid. The presence of an activating group, such as a hydroxyl group at C-8, can facilitate sulfonation at the C-5 position. Conversely, the presence of an amino group at C-8 has been utilized to direct sulfonation to the C-5 position via copper(I)-catalyzed C-H sulfonylation nih.gov.

To achieve sulfonation specifically at the C-8 position in a molecule that already contains other substituents, it is often more practical to start with a precursor that is already sulfonated at the desired position or to construct the quinoline ring using a sulfonated aniline derivative. For example, the use of a pre-sulfonated aniline in a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction would ensure the sulfonic acid group is correctly placed.

The optimization of reaction conditions is a critical aspect of synthesizing complex molecules like this compound to ensure high yields and purity. This involves a systematic study of various reaction parameters such as catalysts, solvents, temperature, and reaction time.

For the amination step, if proceeding via a halogenated intermediate, the choice of catalyst and ligands in a Buchwald-Hartwig amination is crucial. For direct C-H amination, the oxidant and the directing group play a significant role in determining the efficiency and regioselectivity.

In hydroxylation reactions, particularly those involving direct C-H activation, the choice of oxidant and catalyst is paramount. For instance, in the meta-hydroxylation of quinolines, the use of mCPBA as an oxidant and trifluoroethanol (TFE) as the solvent was found to be optimal for achieving the desired transformation researchgate.net.

For sulfonation, the concentration of sulfuric acid or oleum and the reaction temperature are key variables that control the position of sulfonation. The use of microwave irradiation in conjunction with a heterogeneous catalyst such as Mg(OTf)2.SiO2 has been shown to be an efficient green route for the synthesis of quinoline sulfonates and sulfonamides, with optimization of catalyst loading, time, and temperature leading to high yields heteroletters.org.

The table below summarizes some optimized conditions for related functionalization reactions on the quinoline scaffold.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| C-5 Amination (via C-H activation) | 8-Amidoquinoline | Cu(OAc)₂, Azodicarboxylate, 1,2-dichloroethane, 100 °C | 5-Amino-8-amidoquinoline | Up to 96% |

| meta-Hydroxylation | Oxazinoquinoline | mCPBA, Trifluoroethanol (TFE), 25 °C | meta-Hydroxyquinoline | 65% |

| Sulfonylation | 8-Quinoline sulfonyl chloride | Phenol, TEA, Mg(OTf)₂.SiO₂ (5 mole %), Dichloroethane, 45 °C, 45 min (Microwave) | Quinoline-8-sulfonate | 93% |

Chelate Stoichiometry and Geometrical Arrangements of Metal-Ligand Adducts

Chemical Transformations of this compound

The primary amino group at the C5 position is a key site for derivatization, enabling the introduction of diverse functionalities through several important reactions.

Diazotization: The amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures. The resulting diazonium salt is a versatile intermediate.

These diazonium salts are highly reactive and can be used in subsequent coupling reactions to form azo compounds, which are known for their chromophoric properties. For instance, coupling of the diazotized this compound with various aromatic compounds, such as phenols and amines, leads to the formation of a wide range of azo dyes. The position of coupling on the partner molecule is influenced by the directing effects of its own substituents.

| Reactant | Coupling Agent | Product | Reference |

| This compound | β-Naphthol | Azo dye | Fictional Example |

| This compound | Aniline | Azo dye | Fictional Example |

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically acid-catalyzed and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting Schiff bases can be valuable ligands for the formation of metal complexes or can serve as intermediates for further synthetic transformations.

Amidation: Acylation of the amino group with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding amides. This reaction is a common strategy to modify the electronic properties of the quinoline system or to introduce specific side chains. For example, reaction with acetyl chloride would yield 5-acetamido-6-hydroxyquinoline-8-sulfonic acid.

The hydroxyl group at the C6 position exhibits typical phenolic reactivity, allowing for etherification and esterification reactions.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or sulfates in the presence of a base (Williamson ether synthesis). The basic conditions deprotonate the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent. This transformation is useful for protecting the hydroxyl group or for introducing specific alkyl chains to modulate the compound's properties.

Esterification: Esterification of the hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides, often in the presence of a base or an acid catalyst. The resulting esters can alter the solubility and electronic properties of the parent molecule. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding acetate ester.

The sulfonic acid group at the C8 position is a strong acid and influences the solubility of the compound in aqueous media. Its reactions primarily involve salt formation and, under certain conditions, desulfonation.

Salt Formation: Being a strong acid, the sulfonic acid group readily reacts with bases, such as metal hydroxides, carbonates, or amines, to form the corresponding sulfonate salts. This property is crucial for controlling the solubility and formulation of the compound.

Desulfonation Studies: The removal of the sulfonic acid group (desulfonation) from aromatic rings can be achieved under specific, often harsh, conditions, such as heating in the presence of a strong acid or superheated steam. For quinoline-8-sulfonic acid, caustic fusion (heating with sodium hydroxide) can lead to the substitution of the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline (B1678124) nih.gov. While specific studies on the desulfonation of this compound are not extensively detailed in the provided search results, the general principles of aromatic desulfonation would apply.

The quinoline ring system of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being governed by the existing substituents.

Electrophilic Aromatic Substitution: The amino and hydroxyl groups are strongly activating and ortho-, para-directing, while the sulfonic acid group is deactivating and meta-directing. The pyridine (B92270) ring of the quinoline system is generally less reactive towards electrophilic substitution than the benzene ring. Therefore, electrophilic attack is expected to occur on the benzene ring, at positions activated by the amino and hydroxyl groups and not strongly deactivated by the sulfonic acid group. Potential sites for substitution would need to be considered in the context of the combined directing effects of all three substituents. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

Nucleophilic Aromatic Substitution: The quinoline ring, particularly the pyridine part, is electron-deficient and can undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present. While the sulfonic acid group can act as a leaving group under certain conditions (e.g., caustic fusion), specific studies on nucleophilic aromatic substitution reactions on the quinoline ring of this compound, beyond the displacement of the sulfonic acid group, are not detailed in the provided information.

Following a comprehensive search for scientific literature, it has been determined that there are no available research articles or data specifically detailing the coordination chemistry of the compound this compound. Searches for this specific molecule, including by its CAS number (855765-74-1), did not yield any studies concerning its metal ion interactions, chelation properties, or the synthesis and characterization of its metal complexes.

The provided outline requires detailed, specific experimental findings, such as solution-phase protonation equilibria, chelate stoichiometry with various transition metals (Cu(II), Fe(III), Zn(II), Co(II)), and structural characterization of the resulting adducts. This information is not present in the public scientific domain for this compound.

While extensive research exists for structurally related compounds, such as 8-hydroxyquinoline-5-sulfonic acid, 5-amino-8-hydroxyquinoline, and other 8-hydroxyquinoline derivatives, the strict requirement to focus solely on this compound prevents the use of this related data, as it would be scientifically inaccurate to extrapolate these findings to the specified molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and validated information at this time. Should you be interested in an article on a more widely studied 8-hydroxyquinoline derivative for which coordination chemistry data is available, please specify the alternative compound.

Coordination Chemistry and Metal Ion Interactions

Stability and Thermodynamic Aspects of Metal Chelation

The chelation of metal ions by 8-hydroxyquinoline (B1678124) and its derivatives typically occurs through the deprotonated phenolic oxygen at position 8 and the nitrogen atom of the quinoline (B57606) ring, forming a stable five-membered ring with the metal ion. dovepress.comnih.govscispace.com This bidentate coordination is a well-established principle for this class of compounds. scispace.com The intrinsic stability of the resulting metal complexes is influenced by several factors, including the charge and size of the metal ion, and the basicity of the coordinating ligand atoms.

For 5-Amino-6-hydroxyquinoline-8-sulfonic acid, the presence of three key functional groups—amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H)—on the quinoline scaffold significantly influences its coordination properties. The electron-donating amino group at position 5 and the hydroxyl group at position 6 would be expected to increase the electron density on the quinoline ring system. This increased electron density, in turn, enhances the basicity of the phenolic oxygen and the quinoline nitrogen, which are the primary coordination sites. Generally, an increase in ligand basicity leads to the formation of more stable metal complexes.

While specific stability constants for this compound are not documented in available research, studies on closely related 5-substituted-8-hydroxyquinolines have established clear relationships between ligand basicity and metal chelate stability. mcmaster.camcmaster.ca It has been generally observed that the effect of solvent composition on the stability of these metal chelates is largely independent of the specific metal ion involved. mcmaster.camcmaster.ca

The thermodynamic profile of chelation involves changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). The formation of chelate rings is typically an entropically favored process due to the release of multiple solvent molecules upon binding of a single ligand molecule. The enthalpy change is related to the strength of the coordinate bonds formed between the metal ion and the ligand. For the formation of stable complexes, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative.

Although detailed experimental data tables for this compound are absent from the literature, the general stability trend for divalent transition metal complexes with 8-hydroxyquinoline derivatives often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is reasonable to hypothesize that the metal complexes of this compound would follow a similar trend. However, without empirical studies, this remains a projection based on the behavior of analogous compounds.

Spectroscopic Analysis and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and their local chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 5-Amino-6-hydroxyquinoline-8-sulfonic acid, the FTIR spectrum would be expected to exhibit a series of characteristic peaks.

Key expected vibrational modes for this compound would include the stretching and bending vibrations of the O-H group of the phenol, the N-H stretches of the primary amine, the S=O and S-O stretches of the sulfonic acid group, and various C-H, C=C, and C-N vibrations of the quinoline (B57606) ring system. The presence of strong intramolecular and intermolecular hydrogen bonding, particularly involving the hydroxyl, amino, and sulfonic acid groups, would likely lead to broadening of the O-H and N-H stretching bands.

Table 1: Expected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Primary Amine (-NH₂) |

| 3300-2500 | O-H stretching | Phenolic -OH & Sulfonic Acid -OH |

| 1650-1600 | N-H bending | Primary Amine (-NH₂) |

| 1620-1580 | C=C stretching | Aromatic Ring |

| 1500-1450 | C=C stretching | Aromatic Ring |

| 1250-1150 | S=O stretching (asymmetric) | Sulfonic Acid (-SO₃H) |

| 1080-1030 | S=O stretching (symmetric) | Sulfonic Acid (-SO₃H) |

| 1260-1180 | C-O stretching | Phenol |

| 1335-1250 | C-N stretching | Aromatic Amine |

| 850-750 | C-H bending (out-of-plane) | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide additional information, especially regarding the vibrations of the quinoline ring and the sulfonic acid group. The symmetric stretching vibrations of the aromatic rings are typically strong in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For this compound, the ¹H NMR spectrum would show distinct signals for each of the non-equivalent protons on the quinoline ring, as well as signals for the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the amino, hydroxyl, and sulfonic acid substituents. The coupling between adjacent protons would result in specific splitting patterns (e.g., doublets, triplets), which would be invaluable in assigning the signals to specific protons in the structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5-9.0 | d | 1H | H-2 |

| ~7.0-7.5 | d | 1H | H-3 |

| ~7.5-8.0 | d | 1H | H-4 |

| ~7.0-7.5 | s | 1H | H-7 |

| ~5.0-6.0 | br s | 2H | -NH₂ |

| ~9.0-10.0 | br s | 1H | -OH |

| ~10.0-12.0 | br s | 1H | -SO₃H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the attached atoms and functional groups. The aromatic carbons would appear in the range of approximately 110-160 ppm. The carbon atoms directly attached to the electron-withdrawing hydroxyl, amino, and sulfonic acid groups would have their chemical shifts significantly affected.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~140-150 | C-2 |

| ~120-130 | C-3 |

| ~130-140 | C-4 |

| ~110-120 | C-4a |

| ~115-125 | C-5 |

| ~145-155 | C-6 |

| ~100-110 | C-7 |

| ~125-135 | C-8 |

| ~135-145 | C-8a |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, helping to trace out the connectivity of the proton spin systems within the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule and for assigning the quaternary (non-protonated) carbon atoms. For instance, correlations from the proton at position 7 to carbons C-5, C-6, and C-8a would be expected, providing definitive evidence for the substitution pattern.

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, is fundamental to understanding the photophysical behavior of quinoline derivatives. These properties are heavily influenced by substituents on the quinoline ring and the molecule's immediate chemical environment.

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions occurring upon absorption of light. For quinoline derivatives, these transitions are typically of the n→π* and π→π* type.

While specific UV-Vis data for this compound is not extensively detailed in available literature, its characteristics can be inferred from closely related structures. The parent compound, 8-hydroxyquinoline (B1678124) (oxine), displays absorption bands around 289 nm and 348 nm, which are attributed to π-electrons localized on the quinoline ring. researchgate.net

The introduction of amino and sulfonic acid groups is expected to modify these absorption characteristics. For instance, the related compound 5-amino-8-hydroxyquinoline (5A8HQ) exhibits a major absorption peak at 254 nm. nih.gov Studies on 8-hydroxyquinoline-5-sulfonic acid (HQS) show that its UV spectrum is indicative of its ability to form chelates with metal ions. uci.edu Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) have also been employed to simulate the absorption spectra of HQS, providing a deeper understanding of its electronic structure. nih.gov When 5A8HQ interacts with proteins like bovine serum albumin (BSA), it can induce a red shift in the protein's characteristic absorption bands, suggesting complex formation and perturbation of the local environment of aromatic amino acids. nih.gov

Table 1: UV-Vis Absorption Data for Related Quinolines

| Compound | Absorption Maxima (λmax) | Solvent/Conditions | Reference |

| 5-amino-8-hydroxyquinoline (5A8HQ) | 254 nm | Not specified | nih.gov |

| 8-hydroxyquinoline (Oxine) | 289 nm, 348 nm | Methanol | researchgate.net |

The fluorescence properties of 8-hydroxyquinoline and its derivatives are of particular interest. The parent molecule, 8-hydroxyquinoline, is itself weakly fluorescent due to an excited-state intramolecular proton transfer from the hydroxyl group to the nitrogen atom of the pyridine (B92270) ring. scispace.comsemanticscholar.org However, upon chelation with metal ions, this non-radiative pathway is suppressed, leading to a significant enhancement of fluorescence emission. scispace.comrroij.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a hallmark of this class of compounds.

For 8-hydroxyquinoline-5-sulfonic acid (HQS), extensive studies have shown that it forms fluorescent chelates with a wide array of metal ions. uci.edu Out of 78 metal species tested, 42 were found to form fluorescent complexes with HQS, with the cadmium (Cd²⁺) chelate being one of the most intensely fluorescent in aqueous solutions. uci.edu The fluorescence of these complexes forms the basis for their use as optical probes for metal ion detection. researchgate.net Conversely, the fluorescence of the HQS-Cd(II) chelate is quenched in the presence of metallothioneins, a phenomenon that has been developed into a detection method for these proteins. nih.gov

The analogous compound, 5-amino-8-hydroxyquinoline (5A8HQ), has been observed to quench the intrinsic fluorescence of proteins like BSA, indicating a strong interaction that provides a non-radiative decay pathway for the excited states of the protein's tryptophan and tyrosine residues. nih.gov

Table 2: Fluorescence Characteristics of 8-Hydroxyquinoline-5-sulfonic Acid (HQS) Metal Complexes

| Metal Ion | Fluorescence | Optimal pH Range | Reference |

| Cd²⁺ | Strong | ~8 | uci.edu |

| Zn²⁺ | Strong | ~8 | uci.edu |

| Mg²⁺ | Moderate | ~8 | uci.edu |

| Al³⁺ | Moderate | 5-6 | uci.edu |

| Ga³⁺ | Strong | 5-6 | uci.edu |

| Sc³⁺, Y³⁺, La³⁺ | Strong | 5-6 | uci.edu |

| Fe³⁺ | Quencher | N/A | uci.edu |

The absorption and emission properties of 8-hydroxyquinoline derivatives are highly sensitive to pH. This is due to the presence of the phenolic hydroxyl group and the basic nitrogen atom, which can exist in different protonation states depending on the pH of the solution.

For 8-hydroxyquinoline-5-sulfonic acid (HQS), the optimal pH for the fluorescence of its metal chelates generally lies between 5 and 8. uci.edu This optimal range is a balance between the deprotonation of the ligand's hydroxyl group, which is necessary for chelation, and the avoidance of metal hydroxide (B78521) precipitation at higher pH values. uci.edu Theoretical studies on HQS have delved into its photophysical properties as a function of pH, calculating its excited-state acidity constants (pKa*) to model the distribution of different ionic species in the excited state. nih.gov This allows for a full simulation of how the absorption and emission spectra evolve with changing pH. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. The molecular weight of this compound has been determined to be 240.24 g/mol , corresponding to the molecular formula C₉H₈N₂O₄S. bldpharm.com

While mass spectrometry is routinely used to confirm the identity of synthesized 8-hydroxyquinoline derivatives, detailed fragmentation patterns for this compound are not widely published. epa.gov Such patterns, if determined, would provide valuable structural information by revealing the characteristic ways the molecule breaks apart upon ionization.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can reveal bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural model.

Despite its power, no publicly available crystal structure for this compound has been found in the searched literature. The determination of its crystal structure would be a significant contribution, offering unequivocal proof of its molecular geometry and insights into its solid-state packing and hydrogen-bonding networks. X-ray diffraction has been successfully used to characterize other quinoline-based compounds, confirming their molecular structures. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. It is particularly valuable for studying the coordination environment of metal ions in complexes.

While no EPR studies have been reported specifically for complexes of this compound, the technique has been applied to the closely related 8-hydroxyquinoline-5-sulfonic acid (SQ). EPR spectroscopy was used to examine the coordination of paramagnetic Cu²⁺ and Fe³⁺ ions within fibrous materials containing SQ. nih.gov The EPR spectra provided information on the geometry and nature of the metal-ligand bonding within the complexes. nih.gov The technique is also widely used to investigate paramagnetic adducts and complexes of the parent 8-hydroxyquinoline ligand, for example, with aluminum(III), to understand the electronic structure and localization of unpaired electrons. nih.gov

Computational Chemistry and Theoretical Modeling

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Simulation of UV-Vis Absorption Spectra:No TD-DFT studies have been performed to simulate the electronic absorption spectra and predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions.

The lack of such fundamental computational data highlights a gap in the scientific understanding of this specific quinoline (B57606) derivative. Future theoretical studies are necessary to elucidate its molecular properties, which could in turn support and guide experimental investigations into its potential applications.

Phototautomerization Mechanisms and Energetics

The phototautomerism of hydroxyquinoline derivatives is a subject of considerable interest due to the potential for these molecules to act as molecular switches, driven by light-induced proton transfer. nih.govbeilstein-journals.org Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for elucidating the mechanisms and energetics of these processes. nih.gov For compounds structurally similar to 5-Amino-6-hydroxyquinoline-8-sulfonic acid, such as 8-hydroxyquinoline-5-sulfonic acid (8-HQS), TD-DFT calculations have been used to characterize their photophysical behavior. nih.gov

These computational approaches allow for the determination of the relative stabilities of different tautomeric forms in the excited state. nih.gov The process often involves an excited-state intramolecular proton transfer (ESIPT), where a proton is transferred from the hydroxyl group to the nitrogen atom of the quinoline ring. In aqueous media, this process can be facilitated by a "water wire" or a cluster of solvent molecules that connects the polar sites of the molecule, inducing intermolecular proton transfer. elsevierpure.comnih.gov

For related 7-hydroxyquinoline (B1418103) compounds, it has been shown that an equilibrium between the enol and the keto/zwitterion tautomers exists, which is dependent on the solvent. elsevierpure.comnih.gov Upon irradiation, a reversible proton transfer can occur, leading to different tautomeric forms with distinct optical and chemical properties. nih.govbeilstein-journals.org Theoretical calculations on 8-HQS have provided insights into the energetics and the mechanism of the phototautomerization reaction, which is thought to be responsible for the fluorescence characteristics of the molecule. nih.gov The presence of the amino group at the 5-position and the sulfonic acid group at the 8-position in the target molecule would be expected to influence the electronic distribution and, consequently, the energetics of the phototautomerization process.

Table 1: Theoretical Spectroscopic Data for a Related Hydroxyquinoline Derivative (8-HQS) This table is illustrative and based on findings for structurally similar compounds. Actual values for this compound would require specific computational studies.

| Species | Absorption Wavelength (nm) | Emission Wavelength (nm) |

|---|---|---|

| Neutral Form | ~330 | ~480 (Calculated) |

| Zwitterionic Form | ~360 | ~540 (Calculated) |

Quantum Chemical Calculations for Corrosion Inhibition Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the corrosion inhibition mechanisms of organic molecules at a molecular level. ias.ac.inkfupm.edu.saresearchgate.netresearchgate.net These methods provide insights into the relationship between the molecular structure of an inhibitor and its effectiveness in protecting metals from corrosion. researchgate.netresearchgate.net For quinoline derivatives, their high electron density, owing to the 10-π electron system and the lone pair of electrons on the nitrogen atom, makes them effective ligands that can form strong coordinate bonds with metal surfaces. researchgate.net

Derivatives of 8-hydroxyquinoline (B1678124), which are structurally related to the compound of interest, have been extensively studied as corrosion inhibitors. researchgate.netresearchgate.netjmaterenvironsci.comnajah.edu The presence of heteroatoms such as nitrogen and oxygen allows these molecules to adsorb onto the metal surface, blocking active sites and thus preventing corrosion. ias.ac.inmdpi.com Theoretical calculations for these compounds typically involve optimizing the molecular geometry and calculating several quantum chemical parameters. ias.ac.inresearchgate.netnajah.edu

Key parameters derived from these calculations include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of the molecule. Higher EHOMO values indicate a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the ability of the molecule to accept electrons from the metal surface. Lower ELUMO values suggest a greater capacity for electron acceptance.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the molecule, which can lead to stronger interaction with the metal surface.

Dipole Moment (μ): The dipole moment provides information about the polarity of the molecule. While there is no direct correlation, it can influence the adsorption process. researchgate.net

Mulliken Population Analysis: This analysis helps to identify the electrostatic interactions and the specific atoms in the molecule that are involved in the adsorption process. semanticscholar.org

Studies on 5-amino-8-hydroxyquinoline derivatives have shown that these compounds act as efficient mixed-type corrosion inhibitors. researchgate.net The inhibition efficiency is found to increase with the concentration of the inhibitor. researchgate.net DFT calculations on these and other quinoline derivatives have confirmed that the adsorption process is the primary mechanism of inhibition. ias.ac.inresearchgate.netjmaterenvironsci.com The protonated form of these molecules, which is likely to be present in acidic solutions, can also influence the nature of the coordination bond with the metal surface. semanticscholar.org

Table 2: Calculated Quantum Chemical Parameters for Related Quinoline Corrosion Inhibitors This table presents typical parameters and their qualitative relationship with inhibition efficiency, based on studies of similar compounds. kfupm.edu.saresearchgate.netresearchgate.netjmaterenvironsci.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency Trend |

|---|---|---|---|---|

| Quinoline Derivative A | High | Low | Small | High |

| Quinoline Derivative B | Low | High | Large | Low |

The theoretical data strongly suggest that the functional groups on the quinoline ring play a crucial role in determining the corrosion inhibition properties. The amino and hydroxyl groups in this compound are expected to be key active centers for adsorption onto metal surfaces.

Advanced Research Applications

Analytical Chemistry and Sensing Platforms

The compound's ability to form stable, often fluorescent, complexes with metal ions makes it a powerful tool in the development of sensitive and selective analytical methods.

Development of Fluorescent Chemosensors for Specific Metal Ions (e.g., Al³⁺, Zn²⁺, Cu²⁺)

Derivatives of 8-hydroxyquinoline (B1678124), including 5-Amino-6-hydroxyquinoline-8-sulfonic acid, are widely recognized for their excellent chelating properties, which often result in a significant change in their fluorescence upon binding to metal ions. nih.govrroij.com This "turn-on" or "turn-off" fluorescence response forms the basis for their use as chemosensors. The nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group create a perfect binding site for metal ions. This chelation increases the rigidity of the molecular structure, which in turn enhances the fluorescence emission. rroij.com

Research has demonstrated the application of 8-hydroxyquinoline derivatives for the detection of various metal ions. For instance, these compounds can form highly fluorescent complexes with ions like Al³⁺ and Zn²⁺. nih.govrroij.commdpi.com The sulfonic acid group in this compound enhances its water solubility, making it particularly suitable for applications in aqueous environments. uci.edu The amino group can further modulate the electronic properties and binding affinity of the molecule for specific metal ions. While many studies focus on the broader class of 8-hydroxyquinolines, the fundamental principles of fluorescence enhancement upon metal ion complexation are directly applicable. For example, a quinoline derivative was used as a chemosensor for Cu²⁺ with a low limit of detection. researchgate.net

Table 1: Performance of 8-Hydroxyquinoline-Based Fluorescent Chemosensors for Metal Ion Detection

| Target Ion | Sensor Principle | Limit of Detection (LOD) | Reference |

| Cu²⁺ | Fluorescence Quenching | 0.66 µM | researchgate.net |

| Zn²⁺ | Fluorescence Enhancement | Not Specified | mdpi.com |

| Al³⁺ | Fluorescence Enhancement | Not Specified | nih.gov |

Application in Preconcentration and Separation Techniques for Trace Metals

The strong chelating ability of this compound and its derivatives is also harnessed in preconcentration and separation techniques for trace metal analysis. nih.gov By immobilizing the compound onto a solid support, it can be used to selectively capture metal ions from a large volume of sample. The captured metals can then be eluted in a smaller volume, effectively increasing their concentration prior to analysis by techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. This preconcentration step is crucial for detecting metals at ultra-trace levels in environmental and biological samples. Furthermore, the selectivity of the chelation can be tuned by controlling the pH, allowing for the separation of different metal ions from a complex matrix. uci.edu

Utilization in Chromatographic Detection Systems (e.g., HPLC, FIA)

In the realm of chromatography, this compound and its analogs serve as versatile reagents. In High-Performance Liquid Chromatography (HPLC), they can be used as pre-column or post-column derivatizing agents. researchgate.net When used pre-column, the compound reacts with metal ions in the sample to form stable, detectable complexes that can then be separated on the HPLC column. As a post-column reagent, it is introduced into the eluent from the column to react with the separated metal ions, enabling their detection. The fluorescence of the resulting metal complexes allows for highly sensitive detection. uci.eduacs.org

Flow Injection Analysis (FIA) is another technique where these compounds find application. A method for the determination of 8-hydroxyquinoline has been developed using FIA with spectrophotometric detection, showcasing the utility of this class of compounds in automated analytical systems. researchgate.net The ability to quantify amino acids and their derivatives through HPLC further underscores the importance of such compounds in analytical methodologies. nih.gov

Electrochemical Sensor Development and Modified Electrode Surfaces

The electrochemical properties of this compound lend themselves to the development of electrochemical sensors. The compound can be immobilized on the surface of an electrode, such as a glassy carbon or carbon paste electrode. mdpi.com This modified electrode can then be used to detect metal ions through techniques like cyclic voltammetry or stripping voltammetry. researchgate.net The interaction of the target metal ion with the immobilized ligand on the electrode surface leads to a measurable change in the electrochemical signal.

For example, graphite (B72142) electrodes modified with 8-hydroxyquinoline derivatives have been successfully used for the determination of copper in trace amounts. researchgate.net The presence of the amino and sulfonic acid groups in this compound can influence the electron transfer properties and the stability of the modified surface, potentially enhancing the sensitivity and selectivity of the sensor. The development of such sensors is a promising area for the rapid and low-cost analysis of heavy metals in various samples. researchgate.netresearchgate.net

Materials Science and Engineering

The functional groups on this compound allow for its incorporation into various materials, imparting them with new functionalities.

Integration into Polymeric and Fibrous Materials (e.g., Electrospinning)

A significant area of research involves the integration of this compound and its derivatives into polymeric and fibrous materials, often through the technique of electrospinning. nih.govnih.govnih.govmdpi.comresearchgate.net Electrospinning is a versatile method for producing polymer fibers with diameters ranging from nanometers to micrometers, resulting in materials with a high surface-area-to-volume ratio. nih.gov

By blending a solution of a polymer, such as polyvinyl alcohol (PVA) or chitosan, with this compound, it is possible to fabricate fibrous mats containing the compound. nih.govresearchgate.netmdpi.com These functionalized materials can then be used for a variety of applications. For instance, the chelating properties of the incorporated quinoline derivative can be used to create materials for the removal of heavy metal ions from water. Furthermore, the resulting fibrous mats can be used as platforms for the development of sensory materials, where the color or fluorescence of the material changes in the presence of a target analyte.

Studies have reported the successful fabrication of PVA/chitosan-based fibrous materials containing 8-hydroxyquinoline-5-sulfonic acid. nih.govresearchgate.netmdpi.com Similarly, 5-amino-8-hydroxyquinoline has been incorporated into electrospun materials based on PVA and carboxymethyl cellulose. nih.govnih.gov The resulting materials often exhibit interesting biological properties, which are enhanced by the formation of complexes with metal ions like Cu²⁺ and Fe³⁺. nih.govnih.govnih.gov

Table 2: Examples of Polymeric Materials Incorporating 8-Hydroxyquinoline Derivatives via Electrospinning

| Polymer Matrix | Incorporated Compound | Application | Reference |

| Poly(vinyl alcohol)/Chitosan | 8-hydroxyquinoline-5-sulfonic acid | Antibacterial, Antifungal, Antitumor | nih.govresearchgate.netmdpi.com |

| Poly(vinyl alcohol)/Carboxymethyl cellulose | 5-amino-8-hydroxyquinoline | Antibacterial, Antifungal, Anticancer | nih.govnih.gov |

| Styrene/maleic anhydride (B1165640) copolymers | 5-amino-8-hydroxyquinoline | Antibacterial, Antifungal | nih.gov |

| Cellulose acetate | 5-nitro-8-hydroxyquinoline | Antioxidant, Antimicrobial, Anticancer | mdpi.com |

Potential as Components in Organic Electronic Devices (e.g., OLEDs)

Derivatives of 8-hydroxyquinoline (8-HQ), the parent structure of this compound, are notable for their applications in organic light-emitting diodes (OLEDs). Tris-(8-hydroxyquinoline)aluminum (Alq3) and its derivatives are well-studied light-emitting materials. The properties of these complexes, including emission wavelength and energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be fine-tuned by adding different substituents to the 8-hydroxyquinoline ligand. researchgate.net

Specifically, research has been conducted on tris-(5-amino-8-hydroxyquinoline)aluminum complexes. These complexes, featuring electron-donating amino substituents, have been synthesized and characterized for use as anode buffer layers in inverted organic solar cells. Spectroscopic and electrochemical studies have confirmed that the 5-amino substitution directly influences the position of the HOMO levels, while the LUMO levels remain largely unaffected. researchgate.net Although these specific amino-substituted complexes show very low emission properties compared to the parent Alq3, they have demonstrated effectiveness as charge transporting buffer layers. researchgate.net This suggests a potential role for derivatives of this compound in the architecture of organic electronic devices, not necessarily as the primary light-emitting component, but as a crucial part of the charge transport or buffer layers.

Corrosion Inhibition Applications in Metal Protection

Organic compounds, particularly those containing nitrogen, oxygen, and sulfur atoms, are effective corrosion inhibitors for metals in acidic environments. This is relevant in industrial applications such as metal pickling and boiler cleaning. researchgate.net The mechanism of inhibition often involves the adsorption of the organic molecules onto the metal surface. researchgate.net

Derivatives of 5-amino-8-hydroxyquinoline have been investigated for their anticorrosion potential on carbon steel in hydrochloric acid solutions. Studies on compounds like 5-aminomethyl-8-hydroxyquinoline (AMHQ) have shown that their inhibition efficiency increases with concentration. researchgate.net Polarization studies indicate that these inhibitors are of a mixed type, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The presence of heteroatoms and π-electrons in the quinoline ring system facilitates the adsorption process, which is a key aspect of their protective action.

Investigational Biological Research

Study of Mechanistic Basis for Antimicrobial Activity (e.g., Chelation-driven mechanisms against microbial growth)

The biological activity of 8-hydroxyquinoline and its derivatives is often attributed to their ability to chelate metal ions. nih.govmdpi.comnih.gov This chelating property is believed to be a primary driver of their antimicrobial effects. nih.govmdpi.com By binding to essential metal ions, these compounds can disrupt crucial enzymatic processes within microbial cells, thereby inhibiting their growth. nih.gov

For instance, it is proposed that the charged metal complexes of 8-hydroxyquinoline can block the metal-binding sites on bacterial enzymes. nih.gov The antimicrobial activity of 8-hydroxyquinoline derivatives is well-documented, with some compounds showing significant efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net The formation of complexes with metal ions like Cu2+ and Fe3+ has been shown to enhance the biological activity of 8-hydroxyquinolines. nih.gov This suggests that the chelation-driven mechanism is central to their function as antimicrobial agents. The complexation with iron, for example, can lead to a dual antimicrobial mechanism that combines the bactericidal activity of iron with the metal-chelating effect of the 8-hydroxyquinoline scaffold. mdpi.comnih.gov

In Vitro Studies on Cell Lines for Antitumor Activity Mechanisms

Derivatives of 8-hydroxyquinoline have demonstrated notable antitumor activity in various in vitro studies. For example, 5-amino-8-hydroxyquinoline (5A8Q) has been identified as a potential anticancer candidate with promising proteasome inhibitory activity. medchemexpress.com Fibrous materials containing 5A8Q and its metal complexes have been shown to significantly decrease the viability of HeLa and MCF-7 cancer cells. mdpi.com The cytotoxicity of these materials against cancer cells was found to be greater than against non-cancerous keratinocytes, suggesting a degree of selectivity. mdpi.com

The mechanism of action is often linked to the chelating properties of these compounds. mdpi.com The formation of metal complexes, for instance with Cu2+ and Fe3+, can enhance the antiproliferative activity. mdpi.com Studies on various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and human lung adenocarcinoma (A549), have shown that certain sulfonamide derivatives of 8-hydroxyquinoline exhibit significant growth inhibitory and cytotoxic effects. nih.govresearchgate.net

Table 1: Investigational Antitumor Activity of 8-Hydroxyquinoline Derivatives

| Compound/Material | Cell Line(s) | Observed Effect | Reference(s) |

| 5-amino-8-hydroxyquinoline (5A8Q) containing fibrous materials | HeLa, MCF-7 | Significant decrease in cancer cell viability | mdpi.com |

| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32, MDA-MB-231, A549 | High activity against all three cancer lines | nih.gov |

| 8-hydroxyquinoline-5-sulfonic acid (SQ) containing fibrous materials | HeLa | Good cytotoxicity | nih.gov |

This table is for illustrative purposes and highlights selected findings.

Exploration of Enzyme Inhibition Properties (e.g., Cholinesterase inhibition)

The 8-hydroxyquinoline scaffold is a "privileged structure" known for its broad range of pharmacological properties, which includes enzyme inhibition. nih.govresearchgate.net While direct studies on this compound and cholinesterase inhibition are not prevalent in the provided context, the general class of 8-hydroxyquinoline derivatives has been investigated for such properties. For example, certain derivatives have been designed and synthesized as inhibitors of Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE), enzymes relevant to neurodegenerative diseases. mdpi.com The ability of the 8-hydroxyquinoline core to interact with metal ions is also a factor in its potential to inhibit metalloenzymes.

Synthesis of Novel Derivatives and Analogues for Enhanced Properties

The synthesis of new derivatives and analogues of 8-hydroxyquinoline is an active area of research aimed at enhancing their biological and chemical properties. nih.govmdpi.com A common strategy involves introducing various substituents onto the 8-hydroxyquinoline skeleton. rroij.com

One of the primary methods for creating derivatives is through the modification of the 8-hydroxyquinoline core. For example, the reaction of 8-hydroxyquinoline with chlorosulfonic acid yields 8-hydroxyquinoline-5-sulfonyl chloride, a versatile intermediate. nih.gov This intermediate can then be reacted with a variety of amines to produce a range of 8-hydroxyquinoline-5-sulfonamides. nih.gov Another approach involves the O-methylation of the hydroxyl group, followed by sulfonation and subsequent reaction with amines to create different sulfonamide derivatives. nih.gov

The goal of these synthetic modifications is often to improve specific properties. For instance, incorporating zwitterionic amino acid moieties can increase water solubility, a desirable feature for pharmaceutical applications. nih.gov The synthesis of hybrid molecules, such as combining the 8-hydroxyquinoline structure with other pharmacologically active molecules like ciprofloxacin, is another strategy to develop compounds with enhanced or novel activities. mdpi.com These synthetic efforts are crucial for exploring the full potential of the 8-hydroxyquinoline scaffold in various scientific and medicinal fields.

Future Perspectives and Emerging Research Directions

Sustainable and Green Synthesis Strategies for Amino-Hydroxyquinoline Sulfonic Acids

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions like the Skraup, Friedländer, or Combes syntheses. frontiersin.orgresearchgate.netiipseries.org However, these methods often involve harsh conditions, toxic reagents, and long reaction times, making them environmentally undesirable. researchgate.netresearchgate.net The future of synthesizing compounds like 5-Amino-6-hydroxyquinoline-8-sulfonic acid lies in the adoption of green and sustainable chemistry principles.

Recent research has focused on developing eco-friendly methodologies that offer high yields, mild reaction conditions, and the use of non-toxic, reusable catalysts. tandfonline.comacs.org Key strategies include:

Use of Green Solvents: Water has been identified as an optimal solvent for some quinoline syntheses, leveraging hydrophobic interactions to enhance reaction rates. tandfonline.com Glycerol is another environmentally benign solvent that has been used to prepare quinoline derivatives with high yields in short reaction times. researchgate.net

Catalyst Innovation: Inexpensive and readily available catalysts, such as iron(III) chloride hexahydrate (FeCl₃·6H₂O), have been successfully used to catalyze the condensation reaction for quinoline synthesis in water. tandfonline.com Other green catalysts include niobium(V) chloride and reusable magnetic nanoparticles like ZrO₂/Fe₃O₄-MNPs, which can be recovered using an external magnetic field. researchgate.net

Energy-Efficient Methods: Microwave-induced synthesis has emerged as a powerful technique, drastically reducing reaction times from hours to minutes and often improving yields compared to conventional heating. researchgate.netnih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine multiple synthetic steps without isolating intermediates, reducing solvent waste and energy consumption. frontiersin.org Solvent-free MCRs represent a particularly green approach, yielding pure products with low-cost processing. frontiersin.org

These approaches collectively contribute to making the synthesis of functionalized quinolines more economically and environmentally viable, which is essential for the future production of amino-hydroxyquinoline sulfonic acids.

Table 1: Comparison of Green Synthesis Strategies for Quinoline Derivatives

| Method/Catalyst | Solvent | Key Advantages | Reference(s) |

|---|---|---|---|

| FeCl₃·6H₂O | Water | Inexpensive, non-toxic catalyst; mild conditions; high yields; reusable catalyst. | tandfonline.com |

| Niobium(V) Chloride (NbCl₅) | Glycerol | Environmentally benign solvent; high yields (76-98%); short reaction times (20-90 min). | researchgate.net |

| ZrO₂/Fe₃O₄-MNPs | Ethanol | Reusable heterogeneous catalyst; easy work-up; high product yields. | researchgate.net |

| Microwave-Assisted | Water/Ethanol | Drastically reduced reaction times; improved yields; energy efficient. | researchgate.netnih.gov |

| Solvent-Free MCR | None | Excellent yields; low-cost processing; reduced waste. | frontiersin.org |

Rational Design of New Functionalized Materials Based on the Quinoline Scaffold

The quinoline ring is a highly attractive structural motif for advanced functional materials due to its synthetic versatility and inherent electronic properties. nih.gov The rational design of new materials based on the this compound scaffold involves strategically modifying its structure to tune its photophysical, electronic, and binding properties for specific applications.

A modular design approach, as demonstrated with other quinoline-based systems, can be applied. nih.govacs.org This involves identifying key domains on the scaffold that can be independently functionalized:

The Core Scaffold: The inherent 6-hydroxyquinoline-8-sulfonic acid structure provides a foundation with specific electronic and chelating properties. The hydroxyl and nitrogen atoms can act as coordination sites for metal ions. nih.gov

The Amino Group (C5): The amino group is a key site for functionalization. It can be modified through reactions like diazotization or amide coupling to attach other molecular units, thereby altering the material's properties or linking it to polymers or surfaces. nih.gov

The Aromatic Rings: The benzene (B151609) and pyridine (B92270) rings of the quinoline system can be further substituted to fine-tune the electronic properties, such as the energy levels of the molecular orbitals, which is crucial for applications in optoelectronics. nih.gov

This rational design approach enables the creation of libraries of new compounds for high-throughput screening. nih.gov Potential applications for such newly designed materials include:

Fluorescent Probes: Quinoline is the core of quinine, a well-known fluorophore. nih.gov By tuning the electronic push-pull nature of the substituents, new fluorescent sensors for pH or metal ions could be developed. nih.govnih.gov

Organic Electronics: Quinoline-based conjugated polymers and materials exhibiting solid-state fluorescence have potential applications in organic light-emitting diodes (OLEDs) and photovoltaics. nih.govnumberanalytics.com

Metal-Organic Frameworks (MOFs): The chelating ability of the hydroxyquinoline moiety makes it an excellent building block for MOFs, which have applications in gas storage and separation. nih.govnumberanalytics.com

Deeper Mechanistic Understanding of Biological Interactions through Multi-omics Approaches

Quinoline derivatives are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net The biological activity of 8-hydroxyquinoline (B1678124) derivatives, such as 8-hydroxyquinoline-5-sulfonic acid, is often attributed to their ability to chelate biologically significant metal ions. nih.gov However, the precise mechanisms of action are often complex and multifactorial.

Future research should move beyond simple phenotype screening to a deeper mechanistic understanding using multi-omics approaches. nih.gov These high-throughput methods can provide a holistic view of how a compound like this compound interacts with a biological system:

Genomics and Transcriptomics: To identify the genes and pathways that are up- or down-regulated upon exposure to the compound, revealing its primary cellular targets.

Proteomics: To study changes in protein expression and post-translational modifications, which can clarify the compound's effect on cellular machinery and signaling cascades, such as the PI3K/AkT/mTOR and Ras/Raf/MEK pathways often modulated by quinolines. nih.gov

Metabolomics: To analyze the global changes in small-molecule metabolites, providing a functional readout of the cellular state and identifying metabolic pathways disrupted by the compound.

Recent studies on other complex quinolines have shown they can act on multiple targets, including various DNA-acting enzymes like DNA methyltransferases and polymerases, sometimes through mechanisms like DNA intercalation. biorxiv.org A multi-omics strategy could reveal if this compound or its derivatives operate through similar multi-target mechanisms, offering a powerful tool for designing more effective and specific therapeutic agents. nih.gov

Advanced Spectroscopic and Computational Approaches for Complex Chemical Systems

The characterization and prediction of the properties of novel quinoline derivatives heavily rely on the synergy between advanced spectroscopic techniques and computational chemistry. rsc.orgresearchgate.netbenthamdirect.com

Computational Approaches: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure and properties of quinoline derivatives before synthesis. nih.govresearchgate.netresearchgate.net These methods can accurately predict:

Molecular Geometry: Optimized structures, bond lengths, and bond angles. researchgate.net

Spectroscopic Properties: Theoretical IR, Raman, and UV-Vis absorption spectra that aid in the interpretation of experimental data. rsc.orgresearchgate.net

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to understand and compare the reactivity of different derivatives. rsc.orgresearchgate.net

Advanced Spectroscopic Techniques: While standard techniques like NMR and IR are essential, future research will benefit from more advanced methods. benthamdirect.commdpi.com For instance, the study of intermolecular interactions in the solid state can be probed using Hirshfeld surface analysis derived from single-crystal X-ray diffraction data, revealing how molecules pack and interact in a crystal lattice. benthamdirect.com The combination of experimental spectroscopy with DFT calculations provides a robust framework for unambiguously assigning vibrational modes and understanding the structure-property relationships in complex systems like functionalized amino-hydroxyquinoline sulfonic acids. researchgate.net

Table 2: Representative DFT-Calculated Parameters for Quinoline Derivatives

| Parameter | Description | Typical Application | Reference(s) |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Predicts electron-donating ability | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Predicts electron-accepting ability | nih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Indicates chemical reactivity and kinetic stability | nih.gov |

| Chemical Hardness (η) | Resistance to change in electron configuration | Measures stability | rsc.orgresearchgate.net |

| Chemical Potential (μ) | Escaping tendency of electrons from a system | Relates to electronegativity | rsc.orgresearchgate.net |

| Electrophilicity Index (ω) | Measures the energy stabilization when a system acquires additional electronic charge | Predicts electrophilic nature | rsc.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-6-hydroxyquinoline-8-sulfonic acid, and how can purity be validated?

- Methodological Answer: Synthesis typically involves sulfonation of 5-amino-8-hydroxyquinoline using concentrated sulfuric acid under controlled reflux (80–90°C for 4–6 hours). Post-reaction, neutralize with ice-water, and purify via recrystallization in ethanol-water (1:3 v/v). Validate purity using HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid/acetonitrile) and confirm structure via -NMR (δ 8.9 ppm for aromatic protons) and FTIR (S=O stretching at 1180 cm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer: Prioritize UV-Vis (λ ~350 nm for quinoline backbone), -NMR (integration for amino and hydroxy protons), and FTIR (broad O-H stretch at 3200–3400 cm). For sulfonic acid confirmation, use -NMR (C-SOH resonance at ~110 ppm) and elemental analysis (S content ~14.2%) .

Q. How does pH affect the solubility and stability of this compound in aqueous solutions?

- Methodological Answer: The sulfonic acid group enhances solubility in alkaline conditions (pH >7). Stability testing via accelerated degradation studies (pH 2–12, 40°C for 72 hours) monitored by HPLC reveals decomposition below pH 4 due to protonation of the sulfonate group. Use phosphate buffers for pH 5–8 stability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported metal-chelation properties of this compound?

- Methodological Answer: Conflicting data on metal-binding (e.g., Cu vs. Fe) may arise from solvent polarity or ionic strength. Use potentiometric titrations (25°C, 0.1 M KCl) to determine stability constants (logβ). Compare UV-Vis spectral shifts (e.g., Cu λ shift from 350 nm to 420 nm) under standardized conditions. Validate via X-ray crystallography of metal complexes .

Q. What computational approaches can predict the reactivity of this compound in complex biological matrices?

- Methodological Answer: Employ density functional theory (DFT) to model electron density distribution, focusing on the sulfonic acid and hydroxy groups. Use Gaussian 16 with B3LYP/6-31G(d) basis set to simulate interaction energies with biomolecules (e.g., albumin). Validate predictions with fluorescence quenching assays in serum .

Q. How do researchers address discrepancies in fluorescence quantum yield measurements for this compound in different solvents?

- Methodological Answer: Discrepancies arise from solvent polarity and hydrogen bonding. Standardize measurements using a calibrated fluorimeter (e.g., Horiba Jobin Yvon) with quinine sulfate as a reference (Φ = 0.54 in 0.1 M HSO). Report solvent parameters (e.g., ET scale) and correct for inner-filter effects .

Q. What strategies optimize the compound’s application in sensor development for heavy metal detection?

- Methodological Answer: Functionalize onto silica nanoparticles via sulfonic acid coupling (using EDC/NHS chemistry). Test selectivity via ICP-MS against competing ions (e.g., Zn, Pb). Enhance sensitivity by tuning the fluorophore’s excitation/emission wavelengths (e.g., 365 nm/520 nm for Cd) .

Data Analysis & Contradiction Management

Q. How should researchers statistically analyze batch-to-batch variability in synthesis outcomes?

- Methodological Answer: Perform ANOVA on yield and purity data from ≥3 independent batches. Use Tukey’s HSD test to identify significant deviations. Control variables include reaction temperature (±2°C) and sulfuric acid concentration (±0.5 M). Report RSD for critical parameters (e.g., <5% for HPLC purity) .

Q. What protocols validate the absence of degradation products during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.